molecular formula C9H7F3O2 B6248724 3-(1,1,2-trifluoroethoxy)benzaldehyde CAS No. 2580250-23-1

3-(1,1,2-trifluoroethoxy)benzaldehyde

Cat. No.: B6248724
CAS No.: 2580250-23-1
M. Wt: 204.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 1,1,2-trifluoroethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then oxidized to yield the desired benzaldehyde derivative. Common reaction conditions include:

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Moderate temperatures, typically around 60-80°C.

    Solvent: Solvents like dichloromethane or toluene are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-(1,1,2-trifluoroethoxy)benzoic acid.

    Reduction: 3-(1,1,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,1,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,2-trifluoroethoxy)benzaldehyde depends on its specific application. In chemical reactions, the trifluoroethoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2-trifluoroethoxy)benzoic acid
  • 3-(1,1,2-trifluoroethoxy)benzyl alcohol
  • 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde

Uniqueness

3-(1,1,2-trifluoroethoxy)benzaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

2580250-23-1

Molecular Formula

C9H7F3O2

Molecular Weight

204.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.